molecular formula C13H18O3 B12615619 Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate CAS No. 918150-70-6

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate

Cat. No.: B12615619
CAS No.: 918150-70-6
M. Wt: 222.28 g/mol
InChI Key: ZTSRRJAEUXNJQG-UHFFFAOYSA-N
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Description

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate is an organic compound with the molecular formula C13H18O3 It is a derivative of octenoate, characterized by the presence of multiple double bonds and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate typically involves the reaction of ethyl acetoacetate with suitable aldehydes or ketones under basic or acidic conditions. The reaction conditions often include the use of catalysts such as piperidine or pyridine to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high-quality product. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate exerts its effects involves interactions with various molecular targets. The compound’s double bonds and keto group allow it to participate in multiple chemical pathways, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

    Ethyl propionate: Used in the food industry for its fruity aroma.

Properties

CAS No.

918150-70-6

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate

InChI

InChI=1S/C13H18O3/c1-5-10(4)8-9-12(14)11(6-2)13(15)16-7-3/h5-6H,1,4,7-9H2,2-3H3

InChI Key

ZTSRRJAEUXNJQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)C(=O)CCC(=C)C=C

Origin of Product

United States

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